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Compound Focus: Samotolisib

CAS No.: 1386874-06-1

Cat. No.: S548537

Mechanism of Action and Target Pathway

Samotolisib is a potent, ATP-competitive inhibitor that targets key signaling nodes in the
PIBK/AKT/mTOR (PAM) pathway and the DNA-dependent protein kinase (DNA-PK) [1] [2]. The PAM
pathway is a highly conserved signal transduction network that promotes cell survival, growth, and
proliferation, and is one of the most frequently activated pathways in human cancer [3]. Samotolisib
simultaneously inhibits both mTORC1 and mTORC2, unlike rapalogs like everolimus which only
allosterically inhibit mMTORCI1. This dual inhibition is hypothesized to circumvent feedback loops that often

restore pathway activity when only a single component is targeted [4].

The following diagram illustrates the core signaling pathways targeted by Sameotolisib and its role in a

specific research application (CRISPR/Cas9 gene editing):
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DNA-PK Inhibition in CRISPR Workflow
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Clinical Trial Data and Protocols

The primary clinical data for Samotelisib comes from two phase II trials. The following tables summarize

the key quantitative findings and dosing regimens from these studies.

Clinical Efficacy and Patient Demographics

Table 1: Summary of Clinical Trial Outcomes for Samotolisib

Trial Parameter

NCI-COG Pediatric MATCH
(Solid/CNS Tumors) [4]

Phase Ib/ll (InCRPC) [1]

Study Design

Patient Population

Primary Endpoint

ORR

Median PFS

Single-arm, phase Il

Patients aged 1-21 with
relapsed/refractory solid and CNS
tumors with PI3BK/mTOR pathway
alterations

Objective Response Rate (ORR)

0% (0 of 17 patients)

3-month PFS rate: 12% (95% CI:
2%—31%)

Randomized, placebo-controlled
(vs. placebo + enzalutamide)

Men with mCRPC following
progression on abiraterone

Progression-Free Survival (PFS)
by PCWG2 criteria

Not the primary endpoint for
combination therapy

3.8 months (Samotolisib +
Enzalutamide) vs. 2.8 months
(Placebo + Enzalutamide); P =
0.003
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. NCI-COG Pediatric MATCH
Trial Parameter . Phase Ib/ll (nCRPC) [1]
(Solid/ICNS Tumors) [4]

Median rPFS Not reported 10.2 months (Samotolisib +
Enzalutamide) vs. 5.5 months
(Placebo + Enzalutamide); P =

0.03
Most Common Osteosarcoma (n=6), High-grade MCRPC; biomarker benefit in
Diagnoses/Alterations glioma (n=5); PTEN (n=6), PIK3CA AR-v7 negative and PTEN intact
(n=5), TSC2 (n=3) patients
Table 2: Dosing Regimens and Common Toxicities
Protocol Aspect NCI-COG Pediatric MATCH [4] Phase Ib/ll (mCRPC) [1]
Recommended 115 mg/m?/dose, orally, twice daily 200 mg (flat dose), orally, twice daily
Phase 2 Dose (in combination with Enzalutamide 160

mg once daily)

Cycle Duration 28-day cycles 28-day cycles

Dose-Limiting Mucositis, Pneumonitis None reported in the Phase Ib lead-in
Toxicities (DLTS) segment

Common Adverse Not specified in detail, but DLTs The combination had "tolerable side
Events indicate potential for mucosal and effects" and a "favorable safety profile"”

pulmonary inflammation

Detailed Clinical Protocol from Pediatric MATCH Trial

The following workflow outlines the patient selection and treatment protocol from the NCI-COG Pediatric

MATCH trial, which serves as a model for a histology-agnostic clinical study design [4].
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Patient Population:
Aged 1-21 years with relapsed/
refractory solid/CNS tumors

Pediatric MATCH Trial Samotolisib Arm Workflow
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Samotolisib in Research: A Protocol for CRISPR/Cas9
Gene Editing

Beyond oncology trials, Samotolisib has been identified as a critical reagent in a non-cancer application:
improving the efficiency of CRISPR/Cas9-mediated gene editing in primary human T-cells for adoptive cell

therapy [2].

Detailed Experimental Protocol for TCR Knock-In

Objective: To enhance the efficiency of site-specific integration of a transgenic T-cell receptor (TCR) into
the TCR a chain (TRAC) locus of primary human T-cells using CRISPR/Cas9, facilitated by Samotolisib-
mediated DNA-PK inhibition [2].

Materials:

¢ Primary Human T-cells: Isolated from peripheral blood.

¢ CRISPRICas9 System: Ribonucleoprotein (RNP) complex of Cas9 protein and sgRNA targeting the
TRAC locus.

e Donor Template: AAV vector or plasmid DNA containing the transgenic TCR sequence flanked by
homology arms.

e Samotolisib: Reconstituted in DMSO.

¢ Culture Media: Appropriate GMP-compatible T-cell expansion media.

Method:
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e T-cell Activation: Activate isolated primary human T-cells using anti-CD3/CD28 beads or similar
activating agents.

e Electroporation: Electroporate the activated T-cells with the CRISPR/Cas9 RNP complex to
introduce a double-strand break in the TRAC locus.

¢ Samotolisib Treatment: Immediately following electroporation, add Samotolisib to the culture
media. The study used a concentration that "markedly increase[s] Kl efficiency" and is GMP-
compatible, though the exact concentration was not provided in the abstract [2]. Incubate the cells
with the inhibitor for a defined period (exact timing to be determined from the full manuscript).

¢ Transduction: Deliver the donor template containing the transgenic TCR (e.g., via AAV transduction)
during the Samotolisib treatment window.

e Washout and Expansion: Remove the Samotolisib-containing media, wash the cells, and transfer
them to fresh expansion media.

¢ Quality Control: Assess the T-cell product for:

[¢]

Knock-in Efficiency: e.g., via flow cytometry or genomic PCR.

Viability and Phenotype.

Effector Function: e.g., cytokine production and tumor cell killing in vitro.
Tumor Control: in vivo models.

[e]

o

(e]

Key Findings: The protocol concluded that Sametolisib markedly increased knock-in efficiency without
negatively impacting T-cell viability, phenotype, expansion, effector function, or tumor control capabilities,

making it suitable for generating clinically relevant T-cell products [2].

Conclusion and Research Gaps

Samotolisib has been evaluated in structured clinical trials with defined patient populations and dosing.
Furthermore, its application as a DNA-PK inhibitor in CRISPR/Cas9 protocols presents a significant and

promising non-oncological use in cell engineering [2].

Available data has limitations. Detailed in vitro protocols for cancer cell line studies using Samotolisib—
including specific concentrations, treatment durations, and assay readouts for proliferation or pathway
inhibition—are not detailed in the searched clinical literature. Future research directions include
combinatorial strategies to overcome parallel oncogenic signaling pathways and a deeper understanding of

its role in high-grade malignancies [4].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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